molecular formula C19H23ClN2O4S B2990277 N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1795455-64-9

N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2990277
M. Wt: 410.91
InChI Key: LJTVFFIODUNIPN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are often used in various fields of medicine due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chlorophenyl groups and sulfamoyl groups .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a central phenyl group substituted with various functional groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds with the sulfamoyl or chlorophenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific functional groups present .

Scientific Research Applications

Organic Synthesis and Reactions

Organic synthesis research has explored the preparation and reactions of complex molecules involving halogenation, sulfonation, and carbonic anhydrase inhibition. For instance, sulfamoylcarbamates and sulfamides derived from acetophenones have shown potent inhibition against acetylcholine esterase and human carbonic anhydrase enzymes, suggesting a method for synthesizing enzyme inhibitors (Akıncıoğlu et al., 2015). Similarly, the synthesis of N-substituted sulfanilamide derivatives has been characterized for potential antimicrobial applications, highlighting the versatility of sulfonamide groups in drug development (Lahtinen et al., 2014).

Catalytic Activity and Polymer Technology

Research in catalytic activity and polymer technology has identified the potential for compounds with sulfone and sulfonamide functionalities to catalyze Friedel-Crafts reactions, suggesting applications in the synthesis of complex organic frameworks. Additionally, poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains have been developed, offering high proton conductivities and low methanol permeabilities, indicating their potential in fuel cell technology (Wang et al., 2012).

Environmental Remediation

In environmental remediation, the degradation of environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics by laccase enzymes has been investigated. These studies demonstrate the efficacy of enzyme-mediated systems in breaking down toxic compounds, offering a biotechnological approach to mitigating pollution (Zhuo et al., 2018).

Safety And Hazards

The safety and hazards associated with similar compounds can also vary widely, and would likely depend on factors such as dosage and route of exposure .

Future Directions

Future research could involve further exploration of the biological activities of this compound, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-13(2)19(23)22-14-8-10-15(11-9-14)27(24,25)21-12-18(26-3)16-6-4-5-7-17(16)20/h4-11,13,18,21H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTVFFIODUNIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide

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